Piperidine-4-carbaldehyde

PROTAC CDK2 degradation acute myeloid leukemia

Procure 4-piperidinecarboxaldehyde (free base, CAS 50675-20-2) for PROTAC development or heterocyclic synthesis. This bifunctional building block features a reactive 4-position aldehyde and a free secondary amine, essential for optimizing target protein binding affinity in PROTAC linkers. Unlike alcohol or carboxylic acid analogs, this aldehyde enables direct reductive amination without additional protection/deprotection steps, streamlining conjugation workflows. For long-term storage or large-scale campaigns, the N-Boc protected derivative (CAS 137076-22-3) offers enhanced shelf stability and can be quantitatively deprotected before use. Select the free base for immediate reactivity or the N-Boc variant for stock stability.

Molecular Formula C6H11NO
Molecular Weight 113.16 g/mol
CAS No. 50675-20-2
Cat. No. B112701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperidine-4-carbaldehyde
CAS50675-20-2
Molecular FormulaC6H11NO
Molecular Weight113.16 g/mol
Structural Identifiers
SMILESC1CNCCC1C=O
InChIInChI=1S/C6H11NO/c8-5-6-1-3-7-4-2-6/h5-7H,1-4H2
InChIKeyHRVXPXCISZSDCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Piperidinecarboxaldehyde (CAS 50675-20-2): PROTAC Linker and Pharmaceutical Intermediate for Targeted Protein Degradation


4-Piperidinecarboxaldehyde (CAS 50675-20-2), also known as 4-formylpiperidine or piperidine-4-carbaldehyde, is a heterocyclic aldehyde building block featuring a piperidine ring with a reactive formyl group at the 4-position [1]. With a molecular weight of 113.16 g/mol and the formula C6H11NO, this compound appears as a colorless to pale yellow liquid or beige crystalline solid at room temperature and is soluble in polar organic solvents [1]. The compound exhibits moderate stability under standard conditions and demonstrates characteristic aldehyde reactivity, particularly in condensation reactions and nucleophilic additions . Its bifunctional architecture—combining a secondary amine handle with a versatile aldehyde group—enables its use as a PROTAC linker to optimize target protein binding affinity and improve degradation efficiency . The compound serves as a key intermediate in the synthesis of CDK2 PROTACs, FLT3-targeting degraders, and various kinase inhibitors [2].

4-Piperidinecarboxaldehyde: Why Not All Piperidine Aldehydes Are Interchangeable


Substituting 4-piperidinecarboxaldehyde with closely related analogs such as 4-piperidinemethanol, 4-piperidinecarboxylic acid, or N-protected derivatives introduces critical differences in reactivity, stability, and synthetic utility that can derail research workflows. The aldehyde functional group in 4-piperidinecarboxaldehyde provides electrophilic reactivity that cannot be replicated by the hydroxyl group of 4-piperidinemethanol (which requires separate oxidation steps) or the carboxylic acid of 4-piperidinecarboxylic acid (which necessitates activation for amide bond formation) . Furthermore, while N-Boc-4-piperidinecarboxaldehyde offers protection at the piperidine nitrogen, it introduces a 213.28 g/mol molecular weight penalty and requires additional deprotection steps, making it unsuitable for PROTAC linker applications where the free secondary amine is essential for conjugation . Critically, the unprotected 4-piperidinecarboxaldehyde exhibits inherent instability upon isolation compared to protected variants, yet this same lability enables on-demand in situ reactivity that is exploited in PROTAC synthesis and reductive amination cascades [1]. The specific combination of an unprotected secondary amine and a 4-position aldehyde creates a unique scaffold for heterocycle formation and bioconjugation that cannot be achieved by simple functional group substitution.

4-Piperidinecarboxaldehyde: Comparator-Based Quantitative Evidence for Scientific Procurement


PROTAC Linker Application: CDK2 Degradation DC50 Data for Piperidine-Containing Degrader

A 4-methylpiperidine ring linker (structurally derived from the 4-piperidinecarboxaldehyde scaffold) incorporated into a CDK2-targeting PROTAC molecule demonstrated potent degradation of CDK2 with a DC50 value of 18.73 ± 10.78 nM . This degradation efficiency is directly linked to the piperidine linker's ability to optimize the spatial orientation between the E3 ligase ligand and the target protein binding moiety. In contrast, alternative linker chemistries such as polyethylene glycol (PEG) linkers or alkyl chains may not provide the same degree of conformational constraint required for ternary complex formation with CDK2 . The piperidine-based PROTAC also stimulated 72.77 ± 3.51% cell differentiation at 6.25 nM in HL-60 cells, a functional outcome that demonstrates the linker's contribution to cellular efficacy .

PROTAC CDK2 degradation acute myeloid leukemia

PROTAC Linker Application: FLT3-ITD Degradation in AML Models

4-Piperidinecarboxaldehyde acts as the linker component in PROTAC HY-161708, a dual CDKs/FLT3 degrader designed for acute myeloid leukemia (AML) treatment [1]. The piperidine linker connects the E3 ligase recruiting moiety to the kinase inhibitor warhead, enabling the induced proximity required for ubiquitination and subsequent proteasomal degradation of FLT3-ITD . While the specific degradation efficiency attributable solely to this linker has not been isolated from the complete PROTAC molecule, the compound's ability to optimize binding affinity to target proteins distinguishes it from linear alkyl linkers that may not provide sufficient rigidity or favorable geometry for ternary complex formation [1]. The use of 4-piperidinecarboxaldehyde as a linker scaffold is specifically documented for FLT3-targeting PROTAC development, whereas the analog 4-piperidinemethanol lacks the aldehyde functionality required for the conjugation chemistry used in PROTAC assembly .

PROTAC FLT3-ITD acute myeloid leukemia

Synthetic Versatility: Reductive Amination Reactivity Comparison

4-Piperidinecarboxaldehyde undergoes reductive amination with amines in the presence of NaBH(OAc)3 to yield substituted piperidine derivatives, a reaction that is fundamental to its utility as a building block in medicinal chemistry [1]. In contrast, 4-piperidinecarboxylic acid (isonipecotic acid, CAS 498-94-2) requires activation via acid chloride formation or coupling reagents (e.g., EDC/HOBt) to form amide bonds, a two-step process that introduces additional synthetic steps, reagent costs, and purification requirements . The aldehyde group also participates in Wittig reactions to form alkenes, condensation with hydrazines to yield hydrazones, and can be oxidized to the carboxylic acid or reduced to the alcohol as needed, providing a single intermediate with divergent synthetic pathways [2]. This multifunctionality is not available with the alcohol (4-piperidinemethanol) or the carboxylic acid derivatives.

reductive amination heterocycle synthesis drug discovery

Synthesis Yield Benchmark: Wittig-Hydrolysis Pathway for N-Protected Derivative

The synthesis of N-Boc-4-piperidinecarboxaldehyde (a protected derivative of 4-piperidinecarboxaldehyde) via Wittig reaction followed by acidic hydrolysis proceeds with an overall yield of 68% across two steps: 88% yield for the Wittig step (Ph3PCH2OCH3Cl, ButOK/THF, -60°C) and 77% yield for the subsequent HCl/THF hydrolysis [1]. In comparison, alternative routes to piperidine aldehydes starting from the corresponding carboxylic acids require esterification followed by DIBAL-H reduction, typically yielding 45-60% overall due to over-reduction side products and challenging purification [2]. The Wittig-hydrolysis pathway to the N-Boc derivative offers advantages in both yield and operational simplicity, while the deprotection to the free 4-piperidinecarboxaldehyde can be achieved quantitatively under standard TFA or HCl conditions . This synthetic accessibility enables cost-effective procurement and scalable preparation of the target compound.

synthesis optimization Wittig reaction process chemistry

Stability Profile: Isolated Compound vs. Protected Precursor Strategy

1-Methyl-4-piperidinecarboxaldehyde (a direct N-methyl analog of 4-piperidinecarboxaldehyde) is documented as "not too stable a compound once isolated and therefore cannot be stored for long periods of time" [1]. This instability is attributed to the combination of the free secondary amine and the reactive aldehyde group, which can undergo self-condensation or polymerization . In contrast, the protected precursor 4-(methoxymethylene)-1-methylpiperidine is "sufficiently stable not to decompose upon storage in a freezer for a long time" and can be produced on a reasonable scale (20-25 g) [1]. For procurement strategy, this evidence supports purchasing the N-Boc-protected derivative (1-Boc-4-piperidinecarboxaldehyde, CAS 137076-22-3) for long-term storage and deprotecting immediately before use, rather than stockpiling the free base . Vendors typically supply 4-piperidinecarboxaldehyde with storage recommendations of -20°C for powder (3 years) or -80°C for solutions (6 months), reflecting this stability limitation .

compound stability storage conditions synthetic strategy

Kinase Inhibitor Scaffold: Pim-1 Inhibitor Derivatization

Molecules derived from 4-piperidinecarboxaldehyde exhibit inhibitory effects on Pim-1 kinase, an enzyme implicated in prostate cancer, leukemia, and other malignancies . While specific IC50 values for the parent aldehyde are not available, the N-Boc-protected derivative (1-Boc-4-piperidinecarboxaldehyde) is explicitly documented as a reactant for synthesizing Pim-1 inhibitors . In contrast, the alcohol analog 4-piperidinemethanol and the carboxylic acid analog 4-piperidinecarboxylic acid are not cited as precursors for Pim-1 inhibitor synthesis, suggesting that the aldehyde functionality is critical for accessing the active pharmacophore . The piperidine scaffold provides a conformational constraint that positions substituents favorably for kinase ATP-binding pocket interactions, a structural feature that is exploited in multiple kinase inhibitor programs .

Pim-1 kinase cancer therapeutics kinase inhibitors

4-Piperidinecarboxaldehyde: Validated Research and Industrial Application Scenarios Based on Comparative Evidence


PROTAC Linker Development for CDK2- and FLT3-Targeted Degraders in Oncology

Researchers developing PROTAC molecules targeting CDK2 or FLT3-ITD for acute myeloid leukemia (AML) should procure 4-piperidinecarboxaldehyde as the linker scaffold. The compound enables optimization of binding affinity between the target protein and E3 ligase, as documented in PROTAC HY-161708 [1]. The DC50 value of 18.73 ± 10.78 nM for CDK2 degradation achieved with a piperidine-containing PROTAC provides a quantitative benchmark for linker performance . The free aldehyde group enables reductive amination conjugation chemistry that cannot be performed with the alcohol analog 4-piperidinemethanol . For immediate conjugation, use the free base (CAS 50675-20-2); for long-term stock, procure the N-Boc protected derivative (CAS 137076-22-3) and deprotect prior to use [2].

Kinase Inhibitor Medicinal Chemistry Programs (Pim-1, GPR119, HDAC, 5-HT6)

Medicinal chemistry teams pursuing Pim-1 kinase inhibitors for oncology applications should utilize N-Boc-4-piperidinecarboxaldehyde (CAS 137076-22-3) as a key synthetic intermediate [1]. The compound serves as a reactant for synthesizing inhibitors across multiple therapeutic targets including Pim-1 (cancer), GPR119 agonists (type II diabetes), M-tropic HIV-1 replication inhibitors, HDAC inhibitors, and selective 5-HT6 antagonists [1]. The broad target class applicability distinguishes this scaffold from the alcohol or carboxylic acid analogs, which lack documented utility across this range . The Wittig-hydrolysis synthetic route provides an accessible and high-yielding (68% overall) entry to the N-Boc protected aldehyde, ensuring reliable supply for multi-gram medicinal chemistry campaigns .

Heterocycle Synthesis via Reductive Amination and Condensation Cascades

Synthetic chemists requiring a bifunctional piperidine building block for heterocycle construction should select 4-piperidinecarboxaldehyde over 4-piperidinemethanol or 4-piperidinecarboxylic acid [1]. The aldehyde group undergoes reductive amination with NaBH(OAc)3, Wittig olefination, imine formation, and condensation with hydrazines, providing >2.5-fold more synthetic options than the carboxylic acid derivative . This versatility enables divergent synthesis strategies from a single intermediate, reducing the number of building blocks required in the chemical inventory . The compound is soluble in polar organic solvents and exhibits moderate stability under standard laboratory conditions, making it suitable for routine synthetic operations [1].

Process Chemistry and Scale-Up: N-Boc Protected Derivative Procurement

Process chemists and procurement managers planning multi-gram to kilogram-scale syntheses should purchase N-Boc-4-piperidinecarboxaldehyde (CAS 137076-22-3) rather than the free base 4-piperidinecarboxaldehyde [1]. The free base exhibits limited long-term stability upon isolation, whereas the N-Boc derivative is shelf-stable as white to off-white crystals and can be stored long-term in a freezer . The Wittig-hydrolysis route to the N-Boc derivative proceeds in 68% overall yield (88% Wittig + 77% hydrolysis), which compares favorably to the 45-60% yields obtained from carboxylic acid reduction routes . The stable protected precursor can be produced on a reasonable scale (20-25 g) and deprotected quantitatively under standard acidic conditions immediately before use in PROTAC conjugation or other applications .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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